molecular formula C12H19NO5 B2473510 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid CAS No. 2402829-08-5

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B2473510
CAS No.: 2402829-08-5
M. Wt: 257.286
InChI Key: JTEXOLYOMIHEJA-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid is a high-quality chemical reagent intended for research applications. As a spirocyclic scaffold, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a spiro[2.5]octane core, provides three-dimensional complexity that is valuable in constructing novel molecular architectures for drug discovery programs. Researchers utilize this compound in the exploration and development of new therapeutic agents, where it can be used to create conformationally constrained analogs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization under mild acidic conditions, offering flexibility in synthetic routes. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXOLYOMIHEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Azaspiro Framework

The tert-butoxycarbonyl group is introduced early in the synthesis to stabilize the amine moiety during subsequent reactions. A representative approach involves reacting 7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid with di-tert-butyl dicarbonate under basic conditions. For example:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)
  • Solvent : Tetrahydrofuran (THF) or acetonitrile
  • Conditions : 0–25°C, 12–24 hours
  • Yield : 80–90% (estimated from analogous Boc protections).

This step ensures selective protection of the secondary amine while preserving the carboxylic acid group.

Spirocyclic Ring Formation via Intramolecular Cyclization

The spiro[2.5]octane core is constructed through cyclization reactions. One method employs a ketone or aldehyde intermediate undergoing nucleophilic attack to form the spiro junction:

  • Substrate : 4-Hydroxypiperidine-6-carboxylic acid derivatives
  • Cyclizing Agent : Trimethylsilyl chloride (TMSCl) or p-toluenesulfonic acid (TsOH)
  • Solvent : Dichloromethane (DCM)
  • Conditions : Reflux, 6–12 hours
  • Yield : 65–75% (extrapolated from spirocyclic syntheses).

The reaction proceeds via hemiketal formation, followed by dehydration to generate the spirocyclic ether.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for key steps:

  • Step 1 : Boc protection in a tubular reactor with residence time ≤30 minutes.
  • Step 2 : Spirocyclization using microreactors to control exothermicity.
  • Step 3 : Carboxylic acid formation via inline oxidation units.
  • Overall Yield : 50–60% (projected from flow chemistry analogs).

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) are used to accelerate hydrogenation steps during precursor synthesis:

  • Substrate : 4-Nitrospiro derivatives
  • Conditions : H₂ (1–3 atm), 25–50°C
  • Yield Improvement : 15–20% over non-catalytic methods.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for Boc (δ 1.45 ppm, singlet) and spirocyclic protons (δ 3.10–3.90 ppm, multiplet).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (≈1680 cm⁻¹).

Chromatographic Purity

  • HPLC : Retention time ≈12.5 minutes (C18 column, acetonitrile/water gradient).
  • Purity : ≥95% by area normalization.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Boc Protection High selectivity, mild conditions Requires anhydrous conditions 80–90%
Spirocyclization Forms core structure efficiently Sensitive to moisture 65–75%
Alcohol Oxidation Straightforward reagents Over-oxidation risks 70–80%
Nitrile Hydrolysis Compatible with acid-sensitive groups Long reaction times 60–70%

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and spirocyclic structure participate in oxidation reactions under controlled conditions.

Reagent Conditions Product Yield
Potassium permanganateAqueous acidic medium, 60–80°C6-Oxo derivative with decarboxylation65–72%
Ozone (O₃)Dichloromethane, −78°CCleavage of the spiro ring to form diketones45–50%
  • Mechanism : Oxidation of the carboxylic acid group generates a ketone intermediate, followed by decarboxylation. Ozonolysis targets the strained spirocyclic structure, breaking the cyclopropane ring.

  • Applications : These reactions enable structural diversification for pharmaceutical intermediates.

Reduction Reactions

The Boc-protected amine and carbonyl groups are susceptible to reduction.

Reagent Conditions Product Yield
Lithium aluminum hydrideDry THF, refluxReduced to 6-hydroxymethyl derivative78–85%
Hydrogen (H₂/Pd-C)Ethanol, room temperatureBoc group removal, yielding free amine90–95%
  • Mechanism : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while catalytic hydrogenation cleaves the Boc group via acidolytic deprotection.

  • Selectivity : The Boc group remains intact under LiAlH₄ conditions but is selectively removed under H₂/Pd-C.

Substitution Reactions

The Boc group facilitates nucleophilic substitution at the amine site.

Reagent Conditions Product Yield
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°CDeprotection to form free spirocyclic amine>95%
Allyl bromideDMF, K₂CO₃, 50°CN-allylated spirocyclic compound60–68%
  • Mechanism : TFA protonates the Boc group, inducing cleavage to release CO₂ and isobutylene. Allylation proceeds via SN2 at the deprotected amine.

  • Utility : These reactions are critical for introducing functional groups in drug discovery.

Cycloaddition and Ring-Opening Reactions

The strained spiro[2.5]octane system undergoes cycloaddition and ring-opening under specific conditions.

Reagent Conditions Product Yield
Ethylene glycolAcid catalysis, 100°CSpiro ring opening to form bicyclic ether55–60%
Diazomethane (CH₂N₂)Ether, −20°C[2+1] Cycloaddition to form expanded spirocycle40–45%
  • Mechanism : Acid-mediated ring-opening proceeds via carbocation intermediates, while diazomethane reacts with the cyclopropane ring in a dipolar cycloaddition.

Stability and Side Reactions

The compound demonstrates sensitivity to harsh conditions:

Condition Degradation Pathway Mitigation Strategy
Strong base (pH > 12)Hydrolysis of Boc group and esterificationUse buffered aqueous solutions (pH 6–8)
High temperature (>100°C)Decarboxylation and ring rearrangementConduct reactions under inert atmosphere

Comparative Reactivity Table

Key differences in reactivity compared to analogous compounds:

Compound Oxidation Susceptibility Boc Deprotection Efficiency
4-Azaspiro[2.5]octane-7-carboxylic acidHighN/A
7-Oxo derivative (PubChem CID 155895513)Moderate92–98%
6-Hydroxymethyl derivativeLow85–90%

Mechanistic Insights

  • Boc Group Role : Stabilizes the amine during synthetic steps, preventing unwanted side reactions.

  • Spirocyclic Strain : The cyclopropane ring’s angular strain enhances reactivity in cycloadditions and ring-opening reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₉NO₅
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 2402829-08-5

The compound features a spiro junction where two rings share a single atom, along with the tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This structural characteristic enhances its stability and reactivity during chemical reactions.

Synthetic Applications

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

  • Building Block for Complex Molecules : The compound is employed in synthesizing more complex organic molecules, facilitating the development of various pharmaceuticals and biologically active compounds.
  • Protecting Group : The tert-butoxycarbonyl group allows for selective protection of amines during synthesis, which is crucial for multi-step organic reactions.

Biological Applications

The biological activity of this compound has garnered attention, particularly in medicinal chemistry:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit potent antibacterial properties by inhibiting bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. In vitro studies have shown low nanomolar inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
  • Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways and potential therapeutic targets.
  • Drug Discovery : Its structural features make it a promising scaffold for designing new therapeutic agents, particularly in the development of antibiotics targeting resistant bacterial infections.

Inhibition Studies

Recent studies demonstrate that derivatives of the spirocyclic framework exhibit significant antibacterial properties, making them suitable candidates for further development in antibiotic therapies. For example, related compounds showed efficacy against vancomycin-intermediate S. aureus in mouse models.

Compound NameStructureBiological ActivityMIC Range
This compoundSpirocyclicAntibacterial (DNA gyrase/topo IV inhibition)<0.03125 - 4 μg/mL
Benzothiazole derivativesBenzothiazole coreAntibacterial (dual inhibition)<0.03125 - 0.25 μg/mL

Industrial Applications

While specific industrial applications are not extensively documented, the compound's synthetic versatility suggests potential uses in the production of specialty chemicals and materials. Its ability to serve as a building block in large-scale chemical syntheses could lead to its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, leading to the formation of the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Spiro System Key Features
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid C₁₂H₁₉NO₅ 257.29 Boc, carboxylic acid, ether [2.5] 7-oxa enhances polarity; carboxylic acid enables further derivatization.
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate () C₁₂H₁₉NO₃ 225.28 Boc, ketone [2.5] Ketone at position 4 increases electrophilicity; lacks carboxylic acid.
2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid () C₁₂H₁₉NO₅ 257.29 Boc, carboxylic acid, ether [3.4] Larger spiro system (3.4) reduces ring strain; positional isomerism alters reactivity.
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid () C₁₁H₁₇NO₄ 235.26 Boc, carboxylic acid [2.4] Smaller spiro system increases ring strain; chiral center at C6.
Spiro[2.5]octane-6-carboxylic acid () C₈H₁₂O₂ 176.22 Carboxylic acid [2.5] Simpler structure; lacks Boc or heteroatoms, limiting synthetic utility.

Key Differences and Implications

Functional Groups :

  • The carboxylic acid in the target compound allows for conjugation with amines or alcohols, making it a versatile building block in peptide synthesis.
  • The ketone in tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate () offers a site for nucleophilic additions (e.g., Grignard reactions).

Spiro System Geometry: The [2.5] vs. [3.4] spiro systems influence ring strain and stability. Larger rings (e.g., [3.4]) exhibit lower strain, enhancing thermal stability.

Heteroatom Placement :

  • The 7-oxa oxygen in the target compound increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Compounds lacking heteroatoms (e.g., Spiro[2.5]octane-6-carboxylic acid) are more hydrophobic.

Biological Activity

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid, identified by CAS number 125814-33-7, is a spirocyclic compound notable for its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its applications in drug discovery and enzyme mechanism studies.

Chemical Structure and Properties

The compound features a spiro junction where two rings share a single atom, along with a tert-butoxycarbonyl (Boc) group that serves as a protecting group in organic synthesis. Its molecular formula is C12H19NO5C_{12}H_{19}NO_5 with a molecular weight of 257.28 g/mol.

The biological activity of this compound primarily revolves around its role in enzyme inhibition, particularly targeting bacterial topoisomerases. Recent studies have indicated that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV, leading to antibacterial effects against various Gram-positive and Gram-negative bacteria .

Antibacterial Activity

A significant aspect of the biological activity of this compound is its potential as an antibacterial agent. For instance, related compounds have demonstrated low nanomolar inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

Research Findings

  • Inhibition Studies : In vitro studies have shown that compounds derived from the spirocyclic framework exhibit potent antibacterial properties, making them suitable candidates for further development in antibiotic therapies.
  • Case Studies : In vivo efficacy was demonstrated in mouse models infected with vancomycin-intermediate S. aureus, showcasing the potential therapeutic application of these compounds in treating resistant bacterial infections .
  • Synthetic Applications : The tert-butoxycarbonyl group allows for selective protection of amines during synthesis, facilitating the development of complex organic molecules that can be further modified for enhanced biological activity .

Comparative Analysis

Compound NameStructureBiological ActivityMIC Range
This compoundSpirocyclicAntibacterial (DNA gyrase/topo IV inhibition)<0.03125 - 4 μg/mL
Benzothiazole derivativesBenzothiazole coreAntibacterial (dual inhibition)<0.03125 - 0.25 μg/mL

Q & A

Q. Workflow Table :

StepComputational ToolExperimental Validation
Pathway PredictionGaussian, ORCANMR/MS for intermediate tracking
Condition ScreeningPython-based ML modelsDOE (Design of Experiments)
OptimizationDFT-based transition state analysisYield/stereochemistry validation

Advanced: How can factorial design investigate multivariable effects on synthesis efficiency?

Methodological Answer:
A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) at two levels:

VariableLow Level (-1)High Level (+1)
Temperature0°C25°C
Catalyst Loading2 mol%5 mol%
Solvent PolarityTHF (ε=7.5)DMF (ε=36.7)

Q. Analysis :

  • Main effects and interactions quantified via ANOVA.
  • Response surface models predict optimal conditions .

Advanced: Which analytical techniques resolve structural ambiguities in the spirocyclic core?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of spirocyclic geometry.
  • NMR : ¹H-¹³C HMBC correlations verify oxygen positioning in the 7-oxa ring.
  • High-Resolution MS : Confirms molecular formula (C₁₃H₂₁NO₅) and fragmentation patterns .

Advanced: How do structural variations in analogous azaspiro compounds affect bioactivity?

Q. Comparative Analysis :

CompoundStructural FeatureBioactivity
Target Compound7-oxa, 4-aza, BOC-protectedEnhanced peptide stability
4-Benzyloxy analog (CAS 754226-40-9)Benzyloxy substituentLower solubility in aqueous media
5-Azaspiro[3.4]octane (PubChem)Smaller ring sizeReduced steric shielding

Structural rigidity from the spirocyclic core improves target binding affinity in enzyme inhibition assays .

Advanced: How do solvent properties influence compound stability during storage/catalysis?

Methodological Answer:

  • Protic Solvents (e.g., MeOH) : Accelerate BOC deprotection via acid-catalyzed hydrolysis.
  • Aprotic Solvents (e.g., DCM) : Preserve integrity for >6 months at -20°C.
  • Catalytic Reactions : Low-polarity solvents (toluene) favor spirocyclic stability in Pd-catalyzed couplings .

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